Allylphosphine

描述

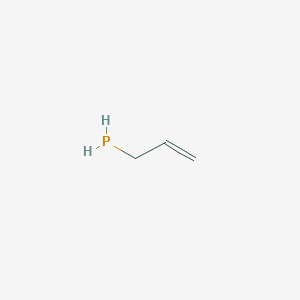

Structure

2D Structure

3D Structure

属性

IUPAC Name |

prop-2-enylphosphane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7P/c1-2-3-4/h2H,1,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHJWOSHIGFDANE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCP | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20336494 | |

| Record name | (Prop-2-en-1-yl)phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20336494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

74.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189336-79-6 | |

| Record name | (Prop-2-en-1-yl)phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20336494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Allylphosphine and Its Derivatives

Direct Synthesis Approaches

Direct methods for the synthesis of allylphosphine derivatives often involve the formation of a phosphorus-carbon bond through nucleophilic substitution or addition reactions. These approaches are foundational in organophosphorus chemistry.

Alkylation of Lithium Diarylphosphides and Phosphine-Borane Adducts

A primary method for creating functionalized phosphines involves the nucleophilic substitution on halogenoalkanes by lithium diarylphosphides (LiPR₂). csic.es This technique is a convenient pathway to phosphines of the general type R₂P(CH₂)nZ. csic.es

Alternatively, the alkylation of phosphine-borane adducts provides a valuable route, particularly for synthesizing air-sensitive phosphines. csic.es This method utilizes a biphasic solution with a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide, which circumvents the need for strong bases. csic.es While this approach requires the initial formation of the phosphine-borane adduct and a subsequent deprotection step, it is highly suitable for delicate phosphine (B1218219) compounds. csic.es A range of diarylphosphines can be used to tune the electronic density on the phosphorus atom. thieme-connect.com

| Reactant Type | Reagent | Product Type | Reference |

| Nucleophile | Lithium Diarylphosphide (LiPR₂) | Functionalized Phosphine (R₂P(CH₂)nZ) | csic.es |

| Nucleophile | Diarylphosphino-Borane Adduct | Functionalized Phosphine-Borane Adduct | csic.esthieme-connect.com |

| Electrophile | Functionalized Halogenoalkane (X(CH₂)nZ) | N/A | csic.es |

Photochemical Hydrophosphination of Unsaturated Compounds

The hydrophosphination of unsaturated compounds under photochemical conditions is an efficient and highly regioselective method for synthesizing functionalized phosphines. csic.es This process, often initiated by white light, facilitates the addition of a P-H bond across a carbon-carbon double bond. organic-chemistry.org A significant advantage of this approach is its atom economy, as it involves no loss of atoms in the process. researchgate.net

The reaction with functionalized allyl or vinyl derivatives proceeds in a regioselective manner to yield exclusively the anti-Markovnikov products. csic.es This method has a broad scope and has been successfully applied to various unsaturated compounds, including vinyl ethers, allyl ethers, and allylamine (B125299) derivatives, using several types of diarylphosphines. csic.es

| Diarylphosphine (R₂PH) where R is: | Unsaturated Compound | Resulting Functionalized Phosphine | Reference |

| Phenyl (C₆H₅) | Allyl amine (CH₂=CH-CH₂-NMe₂) | (C₆H₅)₂P(CH₂)₃NMe₂ | csic.es |

| p-Methoxyphenyl (p-CH₃O-C₆H₄) | Allyl methyl ether (CH₂=CH-CH₂-OMe) | (p-CH₃O-C₆H₄)₂P(CH₂)₃OMe | csic.es |

| p-Tolyl (p-CH₃-C₆H₄) | Vinyl ethyl ether (CH₂=CH-OEt) | (p-CH₃-C₆H₄)₂P(CH₂)₂OEt | csic.es |

| Benzyl (C₆H₅-CH₂) | Allyl ethyl ether (CH₂=CH-CH₂-OEt) | (C₆H₅-CH₂)₂P(CH₂)₃OEt | csic.es |

Reactions of Diarylchlorophosphines with Allylmagnesium Bromide

The reaction between diarylchlorophosphines and a Grignard reagent, specifically allylmagnesium bromide, serves as a direct route to certain this compound derivatives. thieme-connect.com This method has been notably employed for the synthesis of hemilabile fluorinated allylphosphines, such as R₂PCH₂CH=CH₂ where R is a fluorine-substituted aryl group. csic.esthieme-connect.com Allylmagnesium bromide is typically prepared by treating magnesium with allyl bromide and is commonly used as a solution in diethyl ether. wikipedia.orgsigmaaldrich.com This synthetic approach allows for the introduction of fluorinated groups to enhance the olefin coordination ability of the resulting phosphine ligand. organic-chemistry.org

Transition Metal-Catalyzed Syntheses

Transition metal catalysis offers powerful and often highly selective methods for constructing the C–P bonds necessary for this compound compounds. Palladium and nickel are prominent metals used in these transformations.

Palladium-Catalyzed Allylation Reactions for this compound Oxides

Palladium-catalyzed reactions are effective for the synthesis of this compound oxides, which are stable precursors that can be reduced to the corresponding allylphosphines. sci-hub.se One such unprecedented method involves the allylation of phosphine oxides with vinylethylene carbonates, which produces a variety of phosphorus-containing allyl alcohols with excellent yields and high Z-selectivity. rsc.org

Another well-established approach is the palladium-catalyzed asymmetric allylic substitution of diphenylphosphine (B32561) oxide. sci-hub.se The reaction can be initiated with a palladium complex like tris(dibenzylideneacetone)dipalladium [Pd₂(dba)₃]. sci-hub.se Diphenylphosphine oxide is advantageous as a phosphorus source because it does not coordinate with the palladium catalyst and the resulting allylic phosphine oxides are not air-sensitive. sci-hub.se A proposed mechanism involves the oxidative addition of the palladium complex to the allylic substrate to form a (π–allyl)palladium intermediate, which is then attacked by the deprotonated phosphine oxide. sci-hub.seresearchgate.net

| Catalyst System | Phosphorus Source | Allylic Substrate | Outcome | Reference |

| [Pd₂(dba)₃] / BINAP | Diphenylphosphine oxide | (E)-1,3-diphenylallyl methyl carbonate | P-allylated product in high enantioselectivity (98% ee) | sci-hub.se |

| Pd(OAc)₂ / Ferrocene-based ligand | Secondary phosphines | Aryl halides | Trivalent phosphines | organic-chemistry.org |

| Not specified | Phosphine oxides | Vinylethylene carbonates | Phosphorus allyl alcohols in excellent yields | rsc.org |

Nickel-Catalyzed Ring-Opening of Cyclopropenes to this compound Compounds

A novel and efficient strategy for synthesizing this compound compounds involves the nickel-catalyzed ring-opening of cyclopropenes. thieme-connect.comablesci.com This transformation is characterized by its mild reaction conditions and 100% atom efficiency, providing good yields of the desired this compound products. thieme-connect.comthieme-connect.de

The reaction typically uses a secondary phosphine as the nucleophile and a cyclopropene (B1174273) substrate. thieme-connect.de To facilitate analysis and handling, the resulting trivalent phosphine product is often oxidized in situ with an agent like hydrogen peroxide (H₂O₂) to form the more stable corresponding phosphine oxide. thieme-connect.de Studies have screened various reaction parameters to optimize the yield.

The table below summarizes the optimization of the model reaction between cyclopropene 1a and secondary phosphine 2a . thieme-connect.de

| Catalyst (Ni(cod)₂) | Ligand | Base | Solvent | Yield (%) | Reference |

| 10 mol % | dppp (12 mol %) | K₃PO₄ | Toluene | 86 | thieme-connect.de |

| 10 mol % | dppe (12 mol %) | K₃PO₄ | Toluene | 65 | thieme-connect.de |

| 10 mol % | dppm (12 mol %) | K₃PO₄ | Toluene | 53 | thieme-connect.de |

| 10 mol % | dppb (12 mol %) | K₃PO₄ | Toluene | 72 | thieme-connect.de |

| 10 mol % | dppp (12 mol %) | Cs₂CO₃ | Toluene | 75 | thieme-connect.de |

| 10 mol % | dppp (12 mol %) | K₂CO₃ | Toluene | 68 | thieme-connect.de |

| 10 mol % | dppp (12 mol %) | K₃PO₄ | THF | 82 | thieme-connect.de |

| 10 mol % | dppp (12 mol %) | K₃PO₄ | 1,4-Dioxane | 78 | thieme-connect.de |

dppp = 1,3-Bis(diphenylphosphino)propane dppe = 1,2-Bis(diphenylphosphino)ethane (B154495) dppm = Bis(diphenylphosphino)methane dppb = 1,4-Bis(diphenylphosphino)butane

This nickel-catalyzed approach demonstrates a broad substrate scope and has been successfully performed on a gram scale, highlighting its practical utility. thieme-connect.de

Chemoselective Phosphination for this compound Derivatives

A significant advancement in the synthesis of this compound derivatives is the chemoselective phosphination of titanacyclobutenes. acs.org Titanacyclobutenes, which are readily prepared from the reaction of an alkyne with Cp2TiMe2, possess two distinct reactive sites: an sp2-hybridized and an sp3-hybridized titanocene-carbon bond within an allyl framework. acs.orgacs.org

Research has demonstrated that the reaction of titanacyclobutenes with a chlorophosphine (R2PCl), which contains a single P−Cl moiety, occurs with high chemoselectivity at the sp3 carbon-titanocene bond. acs.org This selective reaction provides a novel and convenient method for preparing substituted metalloallylphosphines. acs.org The resulting titanothis compound intermediates are stable enough to be characterized but can also be readily converted into various functionalized this compound derivatives through subsequent reactions with electrophiles. acs.orgacs.org

For instance, after the initial phosphination, the trivalent phosphine product is often sensitive to oxygen. acs.org Therefore, it is typically isolated as the more stable phosphine sulfide (B99878) after treatment with elemental sulfur. acs.org This two-step process has been shown to be effective for titanacyclobutenes derived from both symmetrical and unsymmetrical alkynes, affording the desired this compound sulfide products in excellent yields. acs.org

Table 1: Synthesis of this compound Sulfides via Chemoselective Phosphination of Titanacyclobutenes acs.org

| Entry | Alkyne Used for Titanacyclobutene Synthesis | Chlorophosphine | Resulting this compound Sulfide Product | Yield (%) |

|---|---|---|---|---|

| 1 | Diphenylacetylene | Chlorodiphenylphosphine | (1,2-diphenylallyl)diphenylphosphine sulfide | 82 |

| 2 | 4-Octyne | Chlorodiphenylphosphine | (4-propylhept-3-en-4-yl)diphenylphosphine sulfide | 85 |

| 3 | 1,2-bis(4-methoxyphenyl)acetylene | Chlorodiphenylphosphine | (1,2-bis(4-methoxyphenyl)allyl)diphenylphosphine sulfide | 80 |

| 4 | 1-phenyl-1-propyne | Chlorodiphenylphosphine | (1-methyl-2-phenylallyl)diphenylphosphine sulfide | 84 |

| 5 | 1-phenyl-1-hexyne | Chlorodiphenylphosphine | (1-butyl-2-phenylallyl)diphenylphosphine sulfide | 81 |

Hydrophosphinylation of Dienes and Olefins

Hydrophosphinylation, the addition of a P-H bond across a carbon-carbon multiple bond, is a highly atom-economical method for synthesizing phosphine derivatives. researchgate.net This approach has been successfully applied to dienes and olefins for the preparation of allylphosphines and their analogues.

A notable development is the palladium-catalyzed intermolecular hydrophosphinylation of 1,3-dienes, which produces chiral allylic phosphine oxides with high enantioselectivity and regioselectivity. nih.gov This method allows for the coupling of commodity dienes and air-stable secondary phosphine oxides, representing the first asymmetric hydrophosphinylation of dienes. nih.gov The reaction mechanism is thought to involve the oxidative addition of the phosphine oxide to a Pd(0) complex, forming a key Pd–H intermediate that then participates in the catalytic cycle. nih.gov

The hydrophosphinylation of unactivated alkenes has also been explored, often proceeding via radical mechanisms or under basic, acidic, or neutral conditions. researchgate.net More recent methods utilize metal activation to catalyze the addition of P-H bonds from phosphines to alkenes, dienes, and alkynes, offering a greener route to these valuable compounds. researchgate.net

Table 2: Pd-Catalyzed Enantioselective Hydrophosphinylation of 1,3-Dienes nih.gov

| Diene | Phosphine Oxide | Product Type | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 1,3-Hexadiene | Diphenylphosphine oxide | Chiral allylic phosphine oxide | 85 | 96 |

| 1,3-Cyclohexadiene | Diphenylphosphine oxide | Chiral allylic phosphine oxide | 92 | 99 |

| Isoprene | Diphenylphosphine oxide | Chiral allylic phosphine oxide | 78 | 95 |

| Myrcene | Diphenylphosphine oxide | Chiral allylic phosphine oxide | 88 | 97 |

Electrochemical Synthesis Pathways for Organophosphorus Compounds Including this compound Derivatives

Electrochemical synthesis is emerging as a green and sustainable methodology for preparing organophosphorus compounds. cardiff.ac.uknih.gov These methods often operate under mild conditions, avoid the use of toxic reagents, and exhibit high atom economy. cardiff.ac.uk While direct electrochemical synthesis of this compound is not extensively detailed, the principles of electrochemical C-P bond formation are well-established and applicable to precursors like alkenes. beilstein-journals.orgbeilstein-journals.org

Electrochemical C-P coupling reactions can be used to form bonds between carbon atoms of alkenes and phosphorus. beilstein-journals.org The process typically involves the electrochemical generation of reactive species at an electrode surface. beilstein-journals.org For instance, the anodic oxidation of phosphonates can generate phosphorus-centered radicals that add to alkenes, or a metal catalyst can be used to facilitate the coupling. cardiff.ac.ukbeilstein-journals.org Nickel-catalyzed electrochemical C(sp²)-P functionalization of aryl bromides with various phosphites and phosphine oxides has been demonstrated, showcasing the potential for such cross-coupling strategies. cardiff.ac.uk

The choice of electrode material (anode and cathode) and electrolyte is crucial for the success and selectivity of the reaction. beilstein-journals.org Carbon-based electrodes like graphite (B72142) and platinum electrodes are commonly used due to their chemical inertness and wide electrochemical windows. beilstein-journals.org

Table 3: Conditions for Electrochemical C-P Bond Formation cardiff.ac.ukbeilstein-journals.org

| Reaction Type | Substrates | Catalyst/Mediator | Electrodes (Anode/Cathode) | Key Feature |

|---|---|---|---|---|

| C-H Phosphonylation | Indole derivatives, Trialkyl phosphites | n-Bu4NI | Carbon/Platinum | Selective C2-phosphorylation of indoles. beilstein-journals.org |

| C-H Phosphorylation | Unprotected secondary amines, Phosphonates | Carboxylate salts | Graphite felt/Graphite felt | Formation of α-amino phosphonates. cardiff.ac.uk |

| C(sp²)-P Functionalization | Aryl bromides, Dialkylphosphites/Phosphine oxides | Nickel complex | Carbon plates | Coupling of aryl halides with P-H compounds. cardiff.ac.uk |

| Dehydrogenative Coupling | Phenylpyridine, Diphenylphosphine oxide | Palladium complex | Not specified | C-H activation followed by C-P bond formation. beilstein-journals.org |

Stereoselective and Regioselective Synthesis of this compound Derivatives

Controlling stereochemistry and regiochemistry is paramount in modern organic synthesis. A reaction is regioselective if it favors bond formation at one particular location in a molecule over other possible locations. youtube.com A reaction is stereoselective if it preferentially forms one stereoisomer over others. youtube.com Several powerful methods have been developed for the stereoselective and regioselective synthesis of this compound derivatives.

Palladium-catalyzed asymmetric hydrophosphinylation has been extended to allenes, providing a route to a diverse range of chiral allylic phosphine oxides in high yields and enantioselectivities. researchgate.net Similarly, the ring-opening hydrophosphinylation of methylenecyclopropanes (MCPs) with selective C-C bond cleavage also yields chiral allylic phosphine oxides. researchgate.net

Another strategy involves the phosphine-catalyzed regio- and stereo-selective hydroboration of ynamides. researchgate.net This transition-metal-free method uses a nucleophilic phosphine to catalyze the trans-hydroboration of the alkyne, leading to (Z)-β-borylenamides, which can be further functionalized. researchgate.net

The Mitsunobu reaction of Morita–Baylis–Hillman (MBH) alcohols offers a highly regioselective SN2' pathway to α-alkylidene-β-hydrazino acid derivatives, showcasing how allylic systems can be functionalized with high regiocontrol. beilstein-journals.org While this example leads to hydrazines, the principle of SN2' substitution is applicable to the synthesis of allylic phosphines from corresponding allylic alcohols. Furthermore, the stereospecific cleavage of P-S bonds in menthyl-containing phosphinothioates has been used to achieve a stereospecific formation of C-P bonds, retaining the configuration at the phosphorus center. rsc.org

Table 4: Examples of Stereoselective and Regioselective Syntheses

| Method | Substrates | Key Reagent/Catalyst | Product Type | Selectivity Feature | Reference |

|---|---|---|---|---|---|

| Asymmetric Hydrophosphinylation | Allenes, Diphenylphosphine oxide | Palladium / Chiral Ligand | Chiral allylic phosphine oxides | High enantioselectivity (up to 99% ee). | researchgate.net |

| Ring-Opening Hydrophosphinylation | Methylenecyclopropanes, Phosphine oxides | Palladium / Chiral Ligand | Chiral allylic phosphine oxides | High regioselectivity and enantioselectivity. | researchgate.net |

| Hydroboration of Ynamides | Ynamides, Pinacolborane | Tributylphosphine (catalyst) | (Z)-β-borylenamides | High regio- and stereoselectivity (trans addition). | researchgate.net |

| P-S Bond Cleavage | Menthyl-containing phosphinothioates | Lithium-naphthalene | P-stereogenic phosphines | Stereospecific C-P bond formation with retention of P-configuration. | rsc.org |

Preparation of Functionalized Allylphosphines and Their Analogues

The ability to introduce a wide variety of functional groups into the this compound structure is crucial for tailoring their properties for specific applications, such as in catalysis or materials science. researchgate.netresearchgate.net

The chemoselective phosphination of titanacyclobutenes is a powerful tool for this purpose. acs.orgdoi.org The titanothis compound intermediates formed in this reaction can be trapped with a range of electrophiles, allowing for the synthesis of diverse, functionalized this compound derivatives in a single pot. acs.org This method provides access to substituted allylphosphines that are difficult to prepare using conventional techniques. acs.org

Another versatile approach utilizes the diphenylphosphine oxide (Ph₂PO) group as a synthetic handle. researchgate.net Allylic diphenylphosphine oxides can undergo various transformations, including stereoselective 1,3-dipolar cycloadditions and subsequent reductions, to introduce new functional groups. The Ph₂PO group can then be removed via a stereospecific Wittig-Horner type elimination to generate functionalized alkenes, including homoallylic amines with controlled double bond geometry. researchgate.net

Furthermore, new routes starting from elemental white phosphorus (P₄) are being developed to access functionalized organophosphorus compounds. ethz.ch For example, sodium dihydrogenphosphide, prepared from white phosphorus, can be used to synthesize bis(acyl)phosphine oxide (BAPO) compounds, which are important photoinitiators. ethz.ch

Table 5: Methods for Preparing Functionalized Allylphosphines

| Synthetic Strategy | Key Intermediate/Reagent | Functionalization Step | Type of Functionalized Product | Reference |

|---|---|---|---|---|

| Chemoselective Phosphination | Titanothis compound | Reaction with various electrophiles (e.g., S₈, aldehydes, ketones) | Functionalized this compound sulfides/oxides | acs.org |

| Diphenylphosphine Oxide Chemistry | Allylic diphenylphosphine oxides | Cycloaddition, reduction, elimination | Homoallylic amines, functionalized alkenes | researchgate.net |

| Elemental Phosphorus Activation | Sodium dihydrogenphosphide (from P₄) | Acylation with mesitoyl chloride | Bis(mesitoyl)phosphine oxide | ethz.ch |

| Asymmetric Hydrophosphinylation | Allenes or Dienes | Pd-catalyzed addition of R₂P(O)H | Chiral allylic phosphine oxides with diverse functional groups | researchgate.net |

Reaction Mechanisms and Pathways of Allylphosphine

Mechanistic Investigations in Catalytic Transformations

Catalysis plays a pivotal role in unlocking the synthetic potential of allylphosphine. The following subsections explore the mechanisms of palladium, ruthenium, and other platinum group metal-catalyzed reactions, as well as radical-mediated pathways.

Palladium-Catalyzed Hydrophosphinylation Mechanisms

Palladium-catalyzed hydrophosphinylation is a powerful method for the formation of carbon-phosphorus bonds. These reactions involve the addition of a P-H bond across an unsaturated carbon-carbon bond, such as in alkenes and alkynes. organic-chemistry.org The mechanism of these transformations is a subject of detailed study, with several key steps being identified.

The catalytic cycle of the Tsuji-Trost reaction, a palladium-catalyzed substitution, provides a foundational understanding. It begins with the coordination of the palladium(0) catalyst to the alkene of an allylic substrate, forming a η² π-allyl-Pd(0) complex. This is followed by oxidative addition, where a leaving group is expelled, leading to the formation of a η³ π-allyl-Pd(II) intermediate. wikipedia.org A nucleophile then attacks the allyl group, regenerating the η² π-allyl-Pd(0) complex and yielding the substituted product. wikipedia.org The introduction of phosphine (B1218219) ligands has been instrumental in enhancing the reactivity and enabling asymmetric versions of this reaction. wikipedia.org

In the context of hydrophosphinylation of alkynes, various palladium catalysts are effective in promoting the addition of hypophosphorous derivatives to terminal alkynes. organic-chemistry.org The regioselectivity of this addition, yielding either linear or branched products, can be controlled by the choice of the catalytic system. organic-chemistry.org Mechanistic studies, including deuterium (B1214612) labeling experiments and density functional theory (DFT) calculations, have been employed to elucidate the reaction pathways and the origins of enantioselectivity in asymmetric variants. researchgate.net For instance, in the hydrophosphinylation of allenes, a chiral ligand on the palladium catalyst can lead to the formation of chiral allylic phosphine oxides with high enantioselectivity. researchgate.net

Recent research has also focused on the hydrophosphinylation of 1,3-dienes, which can be coupled with air-stable phosphine oxides to produce chiral allylic phosphine oxides with high enantio- and regiocontrol. researchgate.net The use of a co-catalyst, such as diphenylphosphinic acid, has been shown to improve the yield and enantiomeric excess in some cases, likely by facilitating the generation of the active Pd-H catalyst. researchgate.net

Ruthenium-Catalyzed Cyclization Mechanisms Involving this compound Oxides

Ruthenium catalysts are effective in mediating the cyclization of aromatic amides with this compound oxides. acs.orgnih.gov Density functional theory (DFT) calculations have provided significant insights into the mechanism of these reactions. acs.orgnih.gov

The proposed mechanism commences with the formation of a five-membered ruthenacycle intermediate. acs.orgnih.gov This occurs through a concerted metalation-deprotonation (CMD) process involving the N-H and C-H bonds of the aromatic amide. acs.orgnih.gov Subsequently, the this compound oxide inserts into the Ru-C bond of the five-membered ring in a ring-extending reaction, forming a seven-membered ring intermediate. acs.orgnih.gov

The final product is formed through a series of steps involving reductive elimination and isomerization. An intramolecular hydrogen transfer leads to isomerization, followed by reductive elimination. acs.orgnih.gov With the assistance of an acid, such as acetic acid, the ruthenium center cycles between Ru(II) and Ru(IV) oxidation states. nih.gov The final product is released via a protonation reaction, and the catalyst is regenerated to participate in the next catalytic cycle. nih.gov

Radical Pathways in Phosphorylation Reactions

Radical reactions offer an alternative and powerful strategy for the formation of organophosphorus compounds. oaepublish.com These reactions often proceed under mild conditions and can be initiated by various methods, including the use of radical initiators or photoredox catalysis. oaepublish.comresearchgate.net

The general mechanism for the radical phosphorylation of alkenes involves the addition of a phosphorus-centered radical to the carbon-carbon double bond. oaepublish.com This addition generates a carbon-centered radical intermediate. The fate of this intermediate determines the final product. It can combine with an external radical donor, interact with metal complexes, or undergo further oxidation to a carbocation or reduction to a carbanion. oaepublish.com The carbocation can also undergo β-hydrogen elimination to regenerate an alkenyl group. oaepublish.com

In intramolecular radical functionalization, alkenes that are tethered to radical acceptors or nucleophilic/electrophilic groups can undergo cyclization reactions. oaepublish.com For example, silver-catalyzed radical arylphosphorylation of unactivated alkenes can lead to the synthesis of 3-phosphonoalkyl indolines. oaepublish.com The proposed mechanism involves the oxidation of an H-phosphonate or phosphine oxide to generate a phosphoryl radical. This radical adds to the double bond, and the resulting carbon radical is trapped intramolecularly by a phenyl ring to form a cyclized intermediate. A subsequent single-electron transfer (SET) with Ag(I) yields the indoline (B122111) product. oaepublish.com

Visible-light photoredox catalysis has also been employed for the hydrophosphinylation of unactivated alkenes with secondary phosphine oxides under mild conditions. researchgate.net This method is compatible with a range of functional groups. researchgate.net

Platinum Group Metal Catalysis Involving π-Allyl Phosphine Intermediates

Platinum group metals, including platinum, palladium, and rhodium, are widely used in catalysis due to their ability to activate a variety of organic transformations. researchgate.net A key intermediate in many of these reactions is the π-allyl metal complex.

In platinum-catalyzed allylic C-H alkylation, a Pt(0) complex bearing a phosphoramidite (B1245037) ligand is believed to be an active species. chinesechemsoc.org It is proposed that the reaction proceeds through a concerted proton and two-electron transfer process, analogous to mechanisms observed in palladium catalysis. chinesechemsoc.org This generates a π-allylplatinum intermediate, which can then react with a nucleophile, such as malononitrile, to form the alkylated product. chinesechemsoc.org DFT calculations suggest that the rate-determining step is the concerted proton and two-electron transfer. chinesechemsoc.org

The reactivity of these platinum complexes can be tuned by modifying the ligands. For instance, the use of cationic phosphine ligands can lead to a depletion of electron density from the metal center, which can influence the catalytic activity. rsc.org Similarly, transient 14-electron platinum(II) intermediates can be generated from η³-allyl precursors, which can then participate in catalytic cycles. rsc.org

Nucleophilic and Electrophilic Reactivity Studies

Beyond catalytic transformations, the inherent reactivity of this compound derivatives can be directly utilized in synthesis. The following subsection explores the reactivity of carbanions derived from this compound-boranes.

Reactivity of Allyl Anions of this compound-Boranes with Electrophiles

This compound-boranes serve as valuable precursors for the generation of mesomeric carbanions upon deprotonation with a strong base. arkat-usa.org The reactivity of these carbanions with various electrophiles is highly dependent on the nature of the electrophile. arkat-usa.orgresearchgate.net

The resulting anion exists in resonance, with negative charge density at both the α- and γ-carbons relative to the phosphorus atom. The site of electrophilic attack is influenced by the steric bulk of the electrophile.

| Electrophile Size | Predominant Reaction Site |

| Small (e.g., methyl iodide) | α-carbon |

| Bulky (e.g., other alkyl halides) | Both α- and γ-carbons |

| Carbonyl compounds | γ-carbon |

| This table summarizes the regioselectivity of the reaction between allyl anions of this compound-boranes and various electrophiles. arkat-usa.org |

For instance, small sp³-hybridized electrophiles, like methyl iodide, react almost exclusively at the α-carbon. arkat-usa.org In contrast, bulkier sp³-electrophiles and carbonyl compounds tend to react at the γ-carbon. arkat-usa.orgresearchgate.net

An interesting aspect of this reactivity is observed with electron-deficient aldehydes. arkat-usa.org In these cases, instead of the expected addition reaction, reduction of the carbonyl group to the corresponding alcohol occurs. arkat-usa.orgresearchgate.net This is attributed to the weakly reducing properties of the this compound-borane carbanion, whose mesomeric form resembles a modified borohydride (B1222165) structure. arkat-usa.orgresearchgate.net

Nucleophilic Conjugate Addition to Allenyl Phosphine Oxides

Rearrangement Reactions

The thermal beilstein-journals.orgresearchgate.net-sigmatropic rearrangement is a key transformation for synthesizing this compound oxides from allylic alcohols. beilstein-journals.org This pericyclic reaction involves the intramolecular shift of a substituent across a π-system. wikipedia.org Specifically, allyldiphenylphosphinites, which can be prepared from the corresponding allylic alcohols and diphenylphosphine (B32561) chloride, undergo this rearrangement upon heating to yield allyldiphenylphosphine (B1266624) oxides. beilstein-journals.org

This method has been successfully employed in the synthesis of chiral γ-hydroxyphosphine oxides derived from natural α-pinene. beilstein-journals.orgnih.gov For instance, allylic alcohols like (1R,2R,4S,5R)-3-methyleneneoisoverbanol and (1R,2R,3R,5R)-4-methyleneneoisopinocampheol are converted to their respective diphenylphosphinites. beilstein-journals.orgresearchgate.netnih.gov Subsequent thermal rearrangement provides the corresponding this compound oxides in good yields. beilstein-journals.org For example, the this compound oxide derived from 4-methyleneneoisopinocampheol was obtained in 78% yield after purification. beilstein-journals.org

| Starting Material | Intermediate | Product | Yield |

| 4-Methyleneneoisopinocampheol | Phosphinite 24 | This compound oxide 26 | 78% |

Table 3: Thermal beilstein-journals.orgresearchgate.net-Sigmatropic Rearrangement beilstein-journals.org

The transformation of an α-alkenylphosphine to an α-allylphosphine can proceed through metallocyclic intermediates, particularly in the context of transition metal complexes. One proposed mechanism involves a β-elimination process from a metalated phosphine ligand. unizar.es For instance, the formation of an this compound derivative can occur via the β-elimination of a methyl group from a metalated triisopropylphosphine (B1582976) ligand, competing with a β-hydrogen elimination pathway that leads to isopropenylphosphine complexes. unizar.es

Another relevant transformation is the nickel-catalyzed reaction of propargylic carbonates with phosphine oxides, which can lead to either allenylphosphine oxides or phosphinoyl 1,3-butadienes. nih.gov The proposed mechanism for the formation of the allenylphosphine oxide involves the generation of an allenylnickel complex. nih.gov Nucleophilic addition of a hydroxyphosphine anion to this intermediate can form a propargyl phosphinite, which then undergoes a beilstein-journals.orgresearchgate.net-sigmatropic rearrangement to furnish the final allenylphosphine oxide product. nih.gov This pathway highlights the role of rearrangement in forming allyl-type phosphine structures from different precursors.

Thermal[2][7]-Sigmatropic Rearrangement of Allyldiphenylphosphinites to this compound Oxides

Cyclometalation Reactions Involving this compound Ligands

This compound ligands exhibit versatile coordination chemistry with transition metals, capable of binding through the phosphorus atom (κ¹P) or additionally through the C=C double bond (κ³(P, C, C)). uvigo.es This latter coordination mode is crucial for enabling cyclometalation reactions. uvigo.es

In ruthenium complexes, the intermolecular coupling of allene (B1206475) and allyldiphenylphosphine ligands has been observed. acs.org For example, the complex [Ru(η⁵-C₅Me₅)(MeCN){κ³(P,C,C)-Ph₂PCH₂CH=CH₂}][OTf] reacts with allenes to yield complexes where the allyl and allene units have coupled. acs.org This process is believed to proceed through an η²-allene intermediate, which has been spectroscopically characterized. acs.orgresearchgate.net

The synthesis of iridaoxaphospholane complexes also relies on the ability of an alkenylphosphinite to behave as a κ¹P or κ³(P, C, C) ligand. uvigo.es This dual coordination capability facilitates nucleophilic addition reactions involving both the C=C fragment and the metal center, leading to the cyclometalation of the phosphine ligand. uvigo.es

| Metal Complex Precursor | Reactant | Key Intermediate | Product |

| [Ru(η⁵-C₅Me₅)(MeCN){κ³(P,C,C)-Ph₂PCH₂CH=CH₂}][OTf] | Allenes | η²-allene complex | Coupled allyl-allene phosphine complex |

| Alkenylphosphinite Iridium Complex | - | κ³(P, C, C) coordinated ligand | Iridaoxaphospholane |

Intramolecular Hydrogen Transfer and Reductive Elimination Pathways

Intramolecular hydrogen transfer and reductive elimination are fundamental steps in many catalytic cycles involving organometallic complexes. In systems with secondary phosphine oxides (SPOs), which exist in tautomeric equilibrium with phosphinous acids (PAs), the P-OH group can participate in hydrogen transfer. researchgate.netresearchgate.net For example, in a rhodium complex, an outer-sphere O(P)-to-O(C) hydrogen transfer has been proposed as part of a transformation leading to a mononuclear species. researchgate.net

Reductive elimination is the process by which new bonds are formed from ligands on a metal center, with the metal's oxidation state being reduced. In the context of this compound chemistry, the reductive elimination of an allylphosphonium salt from a cationic allyl palladium species is a potential pathway that can lead to ligand consumption and affect catalyst activity. wiley-vch.de

In osmium(IV) hydride complexes, the activation of various σ-bonds is often followed by reductive elimination. unizar.es These complexes can lose H₂ or HCl to generate highly reactive 14-electron osmium(II) intermediates, which are often the true catalysts. unizar.es While not directly detailing an this compound elimination, these principles govern the reactivity of related phosphine-metal complexes. The formation of dihydrogen and a dipositively charged metal complex can occur in strongly acidic media, representing a decomposition pathway for active hydride species. wiley-vch.de

Coordination Chemistry of Allylphosphine As a Ligand

Allylphosphine in Transition Metal Complexes

The coordination of this compound to transition metals has been extensively studied, revealing a variety of bonding modes and resulting in complexes with unique chemical behaviors.

Synthesis and Characterization of this compound Metal Complexes

The synthesis of transition metal complexes featuring this compound ligands is typically achieved through the reaction of a suitable metal precursor with the this compound ligand. mdpi.com These reactions can lead to the formation of complexes with varying stoichiometries and coordination geometries, depending on the metal, its oxidation state, and the reaction conditions. For instance, the reaction of allyldiphenylphosphine (B1266624) (ADPP) with [(η⁵-C₅Me₅)RuCl₂]₂ yields the disubstituted ruthenium(II) complex [(η⁵-C₅Me₅)Ru(η³-ADPP)(η¹-ADPP)][PF₆]. acs.org Similarly, cationic rhodium(I) complexes of the type [Rh(COD){κ³(P,C,C)-RP(CH₂CH=CH₂)₂}][BF₄] have been synthesized from the chloro-bridged dimer [Rh₂(μ-Cl)₂(COD)₂]. researchgate.netresearchgate.net

Hemilabile Properties of this compound Ligands and Their Implications

A key feature of this compound ligands is their hemilability, which refers to the ability of the allyl group's C=C double bond to reversibly coordinate and dissociate from the metal center. csic.es This "on and off" coordination provides a mechanism for creating a vacant coordination site at the metal, which can be crucial for catalytic activity. The hemilabile character of allyldiphenylphosphine ligands is well-documented. csic.es

The displacement of the coordinated allyl group by other ligands, such as acetonitrile, demonstrates this hemilability. researchgate.netcore.ac.uk This reversible process can often be observed by techniques like low-temperature NMR analysis, which can reveal the dynamic equilibrium between coordinated and uncoordinated allyl moieties. researchgate.netcore.ac.uk The hemilability of this compound ligands has significant implications for catalysis, as it can facilitate substrate binding and product release during a catalytic cycle. csic.esorganic-chemistry.org For example, the η³-ADPP ligand in a ruthenium complex has been shown to undergo substitution reactions with various nucleophiles, highlighting its hemilabile nature. acs.org

Stereo-electronic Properties of Phosphine (B1218219) Ligands and Metal-Phosphine Bonding

The bonding between a phosphine ligand and a transition metal is influenced by both steric and electronic factors. The steric bulk of the substituents on the phosphorus atom can affect the coordination geometry and the accessibility of the metal center. The electronic properties of the phosphine, in turn, modulate the strength of the metal-phosphine bond.

The electronic nature of phosphine ligands can be tuned by altering the substituents on the phosphorus atom. Electron-withdrawing groups decrease the σ-donating ability of the phosphine while increasing its π-accepting character. This interplay of σ-donation and π-backbonding is fundamental to the stability and reactivity of the resulting metal complex. Computational methods, such as developing stereoelectronic (Tolman) maps, have been employed to predict and understand the stereo-electronic profiles of various phosphine ligands. capes.gov.bracs.orgnih.gov These studies help in the rational design of phosphine ligands with desired properties for specific catalytic applications. The quantification of steric effects can be achieved through parameters like the symmetric deformation coordinate, while electronic effects can be assessed by analyzing changes in spectroscopic data, such as CO stretching frequencies in metal carbonyl complexes. capes.gov.bracs.org

Macrocyclic Phosphine Ligands Derived from this compound

This compound serves as a valuable building block for the synthesis of macrocyclic phosphine ligands. These macrocycles are of significant interest due to their strong binding properties and their ability to encapsulate metal ions, leading to highly stable complexes. researchgate.netcore.ac.uk

A notable synthetic strategy involves the template-directed intramolecular hydrophosphination of coordinated this compound. For example, the coordination of this compound to an (η⁵-cyclopentadienyl)iron(II) cation can facilitate an intramolecular reaction to form a triphosphorus macrocycle, 1,5,9-triphosphacyclododecane. researchgate.net This template method allows for control over the ring size and stereochemistry of the resulting macrocycle. researchgate.net The free macrocyclic ligand can often be liberated from the metal template, making it available for coordination to other metal centers. researchgate.net The synthesis of various macrocyclic phosphine ligands, including those with mixed donor sets, has been an active area of research. researchgate.netcore.ac.uk

Coordination Behavior with Specific Metal Centers (e.g., Ru, Pd, Cu, Fe, Co, Os)

The coordination chemistry of this compound has been explored with a wide range of transition metals, each exhibiting unique characteristics.

Ruthenium (Ru): Ruthenium complexes of this compound have been synthesized and shown to exhibit interesting hemilabile properties. acs.orgfigshare.com For instance, pentamethylcyclopentadienylruthenium(II) complexes with allyldiphenylphosphine have been well-characterized, demonstrating the ligand's ability to adopt both η¹ and η³ coordination modes. acs.org Diruthenium complexes bridged by divinylanthrylene and bearing various phosphine ligands have also been studied, revealing the influence of the phosphine on the electronic properties of the bimetallic system. uni-konstanz.de

Palladium (Pd): Palladium complexes containing phosphine ligands are widely used in catalysis. mdpi.com The coordination of this compound to palladium is relevant to various catalytic transformations.

Copper (Cu): Copper(I) complexes with phosphine ligands have been synthesized and characterized. mdpi.com The coordination of this compound to copper can lead to the formation of dimeric structures with bridging ligands. mdpi.com

Iron (Fe): Iron complexes have been utilized as templates for the synthesis of macrocyclic phosphine ligands derived from this compound. researchgate.net The coordination of water-soluble phosphine ligands to iron(II) has also been investigated. core.ac.uk

Cobalt (Co): The coordination of phosphine ligands to cobalt has been explored in the context of chelate complexes that can undergo oxidative addition reactions. researchgate.net

Osmium (Os): Osmium clusters containing dithis compound ligands have been synthesized and their reactivity studied. researchgate.net These clusters demonstrate the hemilabile behavior of the this compound ligand, with the allyl group capable of being displaced by other nucleophiles. researchgate.net

Dynamic Behavior and Coordination Modes of this compound Ligands in Solution

In solution, this compound complexes often exhibit dynamic behavior, which can be studied using variable-temperature NMR spectroscopy. acs.orgresearchgate.netcore.ac.ukacs.org This dynamic behavior can involve several processes, including:

Intramolecular exchange: In complexes with dithis compound ligands, a dynamic equilibrium involving the exchange between the two allyl groups coordinating to the metal center can be observed. researchgate.netcore.ac.uk

Fluxionality: Some this compound complexes exhibit fluxional behavior, where different parts of the molecule interchange their positions. For example, nickel(0) complexes of allyldiphenylphosphine show dynamic behavior attributed to fast exchange and dissociation of the phosphine ligands. nih.gov

Epimerization: In certain chiral complexes, dynamic processes can lead to the interconversion of epimers in solution. acs.org

The coordination modes of this compound can also vary. The ligand can coordinate in a monodentate fashion through the phosphorus atom (κ¹-P), or it can act as a bidentate or tridentate ligand by also involving the allyl group's π-system in coordination (e.g., κ²-P,C=C or κ³-P,C,C). acs.orgresearchgate.netacs.org The specific coordination mode adopted depends on factors such as the metal center, the other ligands present, and the solvent.

Below is a table summarizing the coordination behavior of this compound with various metal centers.

| Metal Center | Observed Coordination Modes | Key Features |

| Ruthenium (Ru) | η¹-ADPP, η³-ADPP, κ³(P,C,C) | Hemilability, dynamic behavior, diastereoselective reactions. acs.orgfigshare.com |

| Rhodium (Rh) | κ³(P,C,C) | Square planar geometry, dynamic exchange of allyl groups. researchgate.netresearchgate.net |

| Nickel (Ni) | κ¹-P | Fluxional behavior, ligand exchange. nih.gov |

| Iron (Fe) | - | Used as a template for macrocycle synthesis. researchgate.net |

| Osmium (Os) | κ¹(P), μ:κ³(P,C,C) | Hemilability in trinuclear clusters. researchgate.net |

| Copper (Cu) | - | Formation of dimeric complexes. mdpi.com |

Catalytic Applications of Allylphosphine and Its Complexes

Homogeneous Catalysis

In homogeneous catalysis, allylphosphine and its complexes have demonstrated efficacy in a range of fundamental chemical transformations.

Hydrosilylation ReactionsThe addition of silicon hydrides to unsaturated bonds is a key industrial process, and this compound-based catalysts have been explored for this purpose. Cationic allyl nickel complexes that have this compound ligands are effective catalyst precursors for the hydrosilylation of styrenes.rsc.orgThese reactions, using phenylsilane, lead selectively to the formation of β-adducts (RC₆H₄CH(SiH₂Ph)CH₃) in moderate to good yields.rsc.org

However, the efficiency can be context-dependent. In some systems, it has been noted that the yield of hydrosilylation reactions is low when using an this compound-coordinated catalyst. epo.orggoogle.com To circumvent challenges such as the phosphino (B1201336) group's interference with metal catalysts, a borane-protecting strategy has been developed. acs.orgacs.org Iridium-catalyzed hydrosilylation of this compound-borane complexes proceeds effectively, as the borane (B79455) adduct protects the phosphino group and keeps the compound stable under aerobic conditions, preventing catalyst deactivation. acs.orgacs.org This method allows for the synthesis of silylated phosphine (B1218219) compounds that can be deprotected for further use. acs.org

Table 1: Hydrosilylation of Styrenes with Phenylsilane Catalyzed by Cationic Allyl Nickel Complexes with this compound Ligands rsc.org

Reaction Conditions: Styrene (B11656) or 4-methylstyrene (B72717) with PhSiH₃ in 1,2-dichloroethane (B1671644) at 40 °C, olefin/catalyst ratio = 100.

| Catalyst Precursor | Olefin | Product | Yield (%) |

| [Ni(η³-CH₂C(Me)CH₂)(allyl-P(C₆H₁₁)₂)][B(3,5-(CF₃)₂C₆H₃)₄] | Styrene | C₆H₅CH(SiH₂Ph)CH₃ | 79 |

| [Ni(η³-CH₂C(Me)CH₂)(allyl-P(C₆H₁₁)₂)][B(3,5-(CF₃)₂C₆H₃)₄] | 4-Methylstyrene | 4-MeC₆H₄CH(SiH₂Ph)CH₃ | 72 |

| [Ni(η³-CH₂CHCHPh)(allyl-P(C₆H₁₁)₂)][B(3,5-(CF₃)₂C₆H₃)₄] | Styrene | C₆H₅CH(SiH₂Ph)CH₃ | 50 |

| [Ni(η³-CH₂CHCHPh)(allyl-P(C₆H₁₁)₂)][B(3,5-(CF₃)₂C₆H₃)₄] | 4-Methylstyrene | 4-MeC₆H₄CH(SiH₂Ph)CH₃ | 65 |

Olefin Polymerization and Metathesis Catalysisthis compound ligands and their complexes play a role in both olefin polymerization and metathesis. Bis(allyl) ruthenium(IV) complexes are recognized as potential catalysts for alkene oligomerization and polymerization.researchgate.netMore specifically, cationic allyl nickel complexes containing this compound ligands catalyze the oligomerization of styrene and 4-methylstyrene without the need for a co-catalyst like methylaluminoxane (B55162).rsc.org

In the realm of olefin metathesis, a powerful carbon-carbon bond-forming reaction, phosphine ligands are crucial components of widely used ruthenium-based catalysts (e.g., Grubbs catalysts). harvard.edunih.gov The catalytic cycle often involves a dissociative mechanism where a phosphine ligand is displaced from the metal center to allow the olefin to bind. harvard.edu this compound oxides have been used as substrates in ruthenium-alkylidene-catalyzed olefin cross-metathesis. researchgate.net This reaction provides a route to synthesize aryl-substituted allylphosphonates and this compound oxides. researchgate.net Furthermore, allyl phosphonates are mentioned as substrates in cross-metathesis (CM) reactions. nottingham.ac.uk

Carbon-Carbon and Carbon-X Bond Formation (e.g., Allylic Alkylations, Cross-Coupling Reactions)Phosphines are a cornerstone of modern cross-coupling and allylic alkylation catalysis, primarily as ligands for palladium complexes.tcichemicals.commit.eduthis compound and its derivatives are part of this extensive family of ligands. π-Allylpalladium complexes containing phosphine ligands are highly active catalysts for a variety of coupling reactions, including C-C bond formation (Heck, Suzuki, Sonogashira, Negishi) and C-N bond formation (Buchwald-Hartwig).google.comThe use of bulky and electron-rich phosphines can significantly enhance the rates of both oxidative addition and reductive elimination steps in the catalytic cycle.mit.edu

In palladium-catalyzed allylic alkylation, phosphine ligands are essential for achieving high efficiency and selectivity. mdpi.com The reaction of diphenylphosphine (B32561) oxides with trifluoromethylated allylic carbonates, catalyzed by palladium with chiral bis(phosphine) ligands, yields chiral this compound oxides with excellent regio- and enantioselectivity. rsc.org This demonstrates a direct method for C-P bond formation via allylic alkylation. rsc.org Additionally, palladium-catalyzed asymmetric allylic C-H functionalization, a process that forms C-C bonds from unactivated C-H bonds, is facilitated by trivalent phosphorus ligands. snnu.edu.cn

Asymmetric Catalysis and Enantioselective Transformations

The creation of chiral molecules is a central goal of modern chemistry, and chiral phosphine ligands are paramount in asymmetric catalysis. beilstein-journals.org Chiral phosphines derived from natural sources, such as α-pinene, have been synthesized and used in asymmetric reactions like allylic alkylations. beilstein-journals.org

A significant application is the palladium-catalyzed asymmetric hydrophosphinylation, which allows for the direct synthesis of valuable chiral organophosphorus compounds. The hydrophosphinylation of 1,3-dienes using diphenylphosphine oxide, catalyzed by a palladium complex with a chiral bisphosphine ligand (e.g., Josiphos), produces chiral allylic phosphine oxides with high yields, regioselectivity, and enantioselectivity. nih.gov This marked the first successful asymmetric hydrophosphinylation of dienes. nih.gov Similarly, a palladium-catalyzed asymmetric hydrophosphinylation of allenes has been developed, providing a versatile and atom-economic route to a diverse range of chiral allylic phosphine oxides in high yields and enantioselectivities. researchgate.net

Palladium-catalyzed allylic alkylation is another powerful tool for constructing stereogenic centers. mdpi.com By using chiral phosphine ligands, the nucleophilic attack on a π-allylpalladium intermediate can be controlled to produce a specific enantiomer. mdpi.comdoi.org For example, the palladium-catalyzed allylic alkylation of diphenylphosphine oxides with trifluoromethyl-substituted allylic electrophiles using chiral bis(phosphine) ligands affords chiral this compound oxides with high enantiomeric excess. rsc.org The development of novel modular phosphine ligands, such as binepine, has enabled the enantioselective intramolecular arylation of C(sp³)–H bonds, creating complex cyclic structures with multiple stereocenters. acs.org

Table 2: Enantioselective Hydrophosphinylation of Dienes with Diphenylphosphine Oxide nih.gov

Reaction Conditions: Diene, diphenylphosphine oxide, Pd(0) precatalyst, chiral bisphosphine ligand (L3, a Josiphos-type ligand), and diphenylphosphinic acid co-catalyst.

| Diene | Product | Yield (%) | Regioselectivity (rr) | Enantioselectivity (er) |

| 1,3-Butadiene | (E)-(But-2-en-1-yl)diphenylphosphine oxide | 91 (gram scale) | >20:1 | 95:5 |

| Isoprene | (E)-(3-Methylbut-2-en-1-yl)diphenylphosphine oxide | 93 | >20:1 | 97:3 |

| Myrcene | (E)-(3,7-Dimethylocta-2,6-dien-1-yl)diphenylphosphine oxide | 82 | >20:1 | 96:4 |

| Cyclohexadiene | (Cyclohex-2-en-1-yl)diphenylphosphine oxide | 83 | N/A | 95:5 |

Organocatalysis and Bifunctional Catalysis Involving Phosphines

Beyond their role as ligands for metals, phosphines and their derivatives can function as organocatalysts. beilstein-journals.org Bifunctional catalysis, where a single molecule contains two distinct catalytic sites that work cooperatively, is a powerful strategy. Phosphines have been incorporated into bifunctional catalyst designs. researchgate.netbeilstein-journals.org

For example, bifunctional phosphine ligands have been developed for cooperative gold catalysis. nsf.gov A phosphine ligand featuring a chiral phosphoric acid function creates a catalyst where the cationic Au(I) center and the phosphate (B84403) counterion are tethered, leading to high enantioselectivity in tandem reactions. Secondary phosphine oxides (SPOs) are particularly interesting as they exist in tautomeric equilibrium with their trivalent phosphinous acid (PA) form. researchgate.net This allows them to coordinate to a metal and act as a traditional phosphine ligand while also possessing properties that are useful in organocatalysis and enantioselective transformations. researchgate.net The development of multifunctional catalysts, such as those combining a tertiary amine with a thiourea (B124793) group derived from amino acids, showcases the potential of incorporating multiple functional groups to achieve highly efficient and selective asymmetric transformations. nus.edu.sg

Catalytic Systems for Specific Organic Transformations (e.g., Cyclization of Aromatic Amides)

The application of this compound and its derivatives in catalysis is notably highlighted in the synthesis of heterocyclic compounds, particularly in the cyclization of aromatic amides. Research has demonstrated the utility of these compounds in ruthenium-catalyzed systems for the synthesis of isoquinolinones, which are significant structural motifs in medicinal chemistry and materials science.

Detailed Research Findings

A significant advancement in this area is the ruthenium-catalyzed [4+2] annulation of aromatic amides with allenylphosphine oxides, a derivative of this compound, to produce NH-free isoquinolinones. acs.orgnih.gov This method is characterized by its operational simplicity, high regioselectivity, and broad substrate scope, even proving effective for the late-stage functionalization of biologically relevant molecules. acs.orgresearchgate.net The catalytic process is believed to proceed through a weak coordination-assisted C-H bond activation strategy. acs.orgnih.gov

Mechanistic studies, supported by density functional theory (DFT) calculations, have shed light on the reaction pathway for the Ru-catalyzed cyclization of aromatic amides with this compound oxides. acs.org The proposed mechanism initiates with the formation of a 5-membered ruthenacycle intermediate via a concerted metalation-deprotonation (CMD) process involving N-H and C-H bond activation. acs.org Subsequently, the this compound oxide inserts into the ruthenacycle, leading to a ring expansion to form a 7-membered intermediate. acs.org The catalytic cycle is completed through reductive elimination and intramolecular hydrogen transfer, ultimately yielding the final isoquinolinone product and regenerating the active catalyst. acs.org

The versatility of this catalytic approach is demonstrated by its tolerance to a wide array of functional groups on both the aromatic amide and the phosphine oxide components. This allows for the synthesis of a diverse library of substituted isoquinolinones in high yields. acs.orgresearchgate.net

Data Table: Ruthenium-Catalyzed Annulation of Aromatic Amides with Allenylphosphine Oxides

The following table summarizes the scope of the ruthenium-catalyzed annulation reaction between various aromatic amides and allenylphosphine oxides to yield the corresponding isoquinolinone products. The data is based on findings reported in the literature where a ruthenium(II) catalyst was employed. acs.orgnih.govresearchgate.net

| Entry | Aromatic Amide Substrate | Allenylphosphine Oxide Substrate | Product Yield (%) |

| 1 | Benzamide | Diphenyl(propa-1,2-dien-1-yl)phosphine oxide | High |

| 2 | 4-Methylbenzamide | Diphenyl(propa-1,2-dien-1-yl)phosphine oxide | High |

| 3 | 4-Methoxybenzamide | Diphenyl(propa-1,2-dien-1-yl)phosphine oxide | High |

| 4 | 4-Chlorobenzamide | Diphenyl(propa-1,2-dien-1-yl)phosphine oxide | High |

| 5 | Naphthalene-2-carboxamide | Diphenyl(propa-1,2-dien-1-yl)phosphine oxide | High |

| 6 | Thiophene-2-carboxamide | Diphenyl(propa-1,2-dien-1-yl)phosphine oxide | Moderate |

| 7 | Benzamide | (3-Methylbuta-1,2-dien-1-yl)diphenylphosphine oxide | High |

| 8 | Benzamide | (Cyclohexa-1,2-dien-1-yl)diphenylphosphine oxide | High |

Note: "High" yield generally refers to yields reported to be in the range of 80-99%. "Moderate" yield indicates yields that are substantial but fall below the "high" threshold. The specific yields can be found in the cited literature.

This catalytic system underscores the potential of this compound derivatives in facilitating challenging organic transformations, providing an efficient route to valuable heterocyclic structures. The robustness and high selectivity of the ruthenium-catalyzed process make it a significant tool for synthetic chemists. acs.orgnih.gov

Theoretical and Computational Studies of Allylphosphine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure, which governs the behavior of a molecule. These first-principles approaches model the distribution of electrons and predict molecular properties, reaction energies, and activation barriers.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying reaction mechanisms and reactivity due to its favorable balance of accuracy and computational cost. numberanalytics.commdpi.com This method uses the electron density to calculate the energy of a system, providing access to a suite of reactivity descriptors that can predict the most likely sites for electrophilic or nucleophilic attack. nih.gov

While specific DFT studies focusing solely on the reactivity of allylphosphine are not extensively documented in recent literature, the methodology has been rigorously applied to closely related compounds, offering a clear blueprint for how this compound's reactivity can be analyzed. A notable example is the DFT investigation into the Ruthenium-catalyzed cyclization of aromatic amides with this compound oxides. acs.orgnih.govkisti.re.kr This study elucidated a complex reaction pathway, providing a step-by-step mechanistic narrative:

Intermediate Formation : The reaction initiates with the formation of a 5-membered Ruthenium ring intermediate through a concerted metalation-deprotonation (CMD) mechanism. acs.orgnih.gov

Insertion : The this compound oxide molecule then inserts into the Ru-C bond, expanding the ring to a 7-membered intermediate. acs.orgnih.gov

Isomerization and Elimination : This is followed by an intramolecular hydrogen transfer isomerization and subsequent reductive elimination to form the final product, regenerating the catalyst for the next cycle. acs.orgnih.gov

This type of detailed mechanistic investigation, complete with the characterization of intermediates and transition states, is a primary application of DFT. acs.orgnih.gov

Furthermore, DFT is used to calculate a variety of molecular properties that define a compound's reactivity profile. mdpi.comjstar-research.com A comparative analysis performed on the analogous molecule allyl mercaptan (AM) using DFT at the B3LYP/cc-pVQZ level highlights the types of descriptors that can be determined. mdpi.com These calculations provide quantitative measures of reactivity, as shown in the table below.

| Descriptor | Definition | Value for AM in Water (kcal/mol) |

|---|---|---|

| BDE (Bond Dissociation Enthalpy) | Enthalpy change upon homolytic cleavage of the S-H bond. | 80.8 |

| AIP (Adiabatic Ionization Potential) | Energy required to remove an electron from the molecule. | 193.3 |

| PA (Proton Affinity) | Negative of the enthalpy change for the gas-phase protonation of the molecule. | 206.8 |

| PDE (Proton Dissociation Enthalpy) | Enthalpy change for the deprotonation of the molecule. | 345.5 |

These descriptors are crucial for predicting how a molecule will behave in different chemical environments, for instance, whether it is more likely to act as a hydrogen atom donor (related to BDE) or a proton donor (related to PDE).

Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants without using experimental data or empirical parameterization. wikipedia.orgnumberanalytics.com These methods, such as Hartree-Fock (HF) and Møller–Plesset perturbation theory (MP2), solve the electronic Schrödinger equation to provide highly accurate molecular structures, energies, and wavefunctions. wikipedia.org

Combined experimental and theoretical studies have been performed on this compound, leveraging ab initio calculations to interpret experimental data and provide a more complete structural picture. dntb.gov.ua Such studies often use ab initio methods to optimize molecular geometries and calculate vibrational frequencies, which can then be compared to results from techniques like microwave spectroscopy.

A pertinent example of the application of these methods is the study of propene insertion into platinum-hydride bonds in complexes containing phosphine (B1218219) ligands, Pt(PR₃)₂H(propene)⁺. acs.org In this work, both traditional ab initio (HF, MP2) and DFT calculations were used to investigate the reaction mechanism. The study successfully calculated the energy barriers for propene insertion and subsequent β-elimination, finding them to be generally low. acs.org These calculations were also able to explain the selectivity of the catalyst, correctly predicting that the formation of linear propyl complexes is energetically favored over branched isopropyl complexes, a finding consistent with experimental observations. acs.org This demonstrates the power of ab initio methods to dissect the subtle energetic differences that govern reaction outcomes in systems containing phosphine ligands and reactive double bonds, similar to this compound.

Density Functional Theory (DFT) Applications for Reactivity and Mechanisms

Molecular Dynamics Simulations and Conformational Analysis

This compound is a flexible molecule, possessing multiple rotatable bonds. Its chemical behavior and ability to interact with other molecules, such as in a catalyst's active site, are heavily dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and to determine the energy barriers for converting between them. nih.govnd.edu

Computational methods are essential for this analysis. Molecular Dynamics (MD) simulations model the movement of atoms over time by solving Newton's equations of motion, allowing for the exploration of the conformational landscape of a molecule in different environments (e.g., in a solvent). nd.edu Simpler potential energy surface scans, often performed with DFT or ab initio methods, can calculate the energy change as a function of rotation around a specific bond (a dihedral angle scan).

While extensive MD simulations specifically for this compound are not widely published, conformational analyses have been conducted on related phosphine derivatives. upenn.edu For instance, a computational study on diastereomeric bis(tert-butylphosphino)ferrocene derivatives used DFT to calculate the interconversion barriers between four distinct conformers arising from internal ring rotation. researchgate.net The study found these barriers to be very low (< 2 kJ/mol), indicating rapid interconversion at room temperature. In contrast, the barrier for the pyramidal inversion at the phosphorus atom was calculated to be over 140 kJ/mol, indicating that this process is hindered. researchgate.net This type of analysis, distinguishing between facile and difficult conformational changes, is critical for understanding a molecule's dynamic behavior.

Elucidation of Reaction Pathways and Transition States

Understanding a chemical reaction requires not just knowing the reactants and products, but also the entire path taken between them. This reaction pathway proceeds through a series of intermediates and high-energy transition states. numberanalytics.com A transition state is the specific configuration along the reaction coordinate that corresponds to the highest potential energy; it is a fleeting state that cannot be isolated but controls the reaction rate. numberanalytics.comnumberanalytics.com

Computational chemistry is uniquely suited to locate and characterize these elusive transition states. mit.eduims.ac.jp By mapping the potential energy surface, these methods can trace the lowest energy path from reactants to products and calculate the activation energy (the height of the transition state barrier), which is essential for understanding reaction kinetics. numberanalytics.comnumberanalytics.com

As previously mentioned, the DFT study of the Ru-catalyzed cyclization with this compound oxides provides a detailed map of the reaction pathway, identifying the structures and relative energies of all intermediates and transition states. acs.orgnih.gov Another powerful example is the investigation into the dearomative rearrangement of biaryl phosphine-ligated palladium(II) complexes. mit.edu This combined experimental and computational study used DFT to probe a concerted process where a Pd(II) center mediates the insertion of an aryl group into an arene. The calculations provided the activation parameters for the rearrangement, which are critical for understanding the reaction's feasibility and kinetics.

| Activation Parameter | Value |

|---|---|

| ΔH‡ (Enthalpy of Activation) | 22.1 ± 1.3 kcal/mol |

| ΔS‡ (Entropy of Activation) | 16 ± 4 cal/K·mol |

| ΔG‡ (Gibbs Free Energy of Activation at 20 °C) | 17.4 ± 1.3 kcal/mol |

This data, supported by DFT modeling, provides deep mechanistic insight into the factors controlling reactivity in complex phosphine-containing systems. mit.edu

Prediction of Molecular Properties and Reactivity Profiles

A major strength of computational chemistry is its ability to predict a wide array of molecular properties before a compound is ever synthesized. jstar-research.comnih.gov These predictions can guide experimental work by identifying promising candidates for a specific application or by explaining observed trends in reactivity. jstar-research.comarxiv.org Properties that can be calculated include electronic properties (charge distribution, molecular orbitals), thermodynamic properties (heats of formation), and spectroscopic properties (NMR, IR spectra). jstar-research.com

From these fundamental properties, a reactivity profile can be constructed using descriptors derived from conceptual DFT. nih.gov These descriptors quantify a molecule's tendency to act as an electrophile or nucleophile and identify the most reactive sites within the molecule. Key global reactivity descriptors include:

Chemical Potential (μ) : Relates to the tendency of electrons to escape from the system.

Hardness (η) : Measures the resistance to a change in the number of electrons.

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons. mdpi.comnih.gov

Local reactivity is often assessed using Fukui functions, which indicate the change in electron density at a specific atom upon the addition or removal of an electron, thereby highlighting sites susceptible to nucleophilic or electrophilic attack. nih.gov

The DFT study of allyl mercaptan provides a clear example of a computationally generated reactivity profile, calculating numerous descriptors that characterize its chemical nature. mdpi.com Such a profile, if calculated for this compound, would offer a comprehensive, quantitative picture of its intrinsic reactivity, predicting its behavior in various chemical transformations.

Artificial Force Induced Reaction (AFIR) Method for Global Reaction Route Mapping

Traditional methods for finding reaction pathways require some chemical intuition about the likely products and reaction coordinates. The Artificial Force Induced Reaction (AFIR) method is a powerful automated technique for exploring complex potential energy surfaces without such prior knowledge. iqce.jpnih.gov The method works by applying an artificial force between different parts of a molecule or between two separate reactant molecules, effectively pushing them together to induce a reaction. iqce.jphokudai.ac.jp By systematically applying forces to different fragments, the AFIR method can automatically discover numerous reaction pathways, including those that might be unexpected. nih.gov

The AFIR method has two main operational modes:

Multicomponent AFIR (MC-AFIR) : Used to explore bimolecular or multicomponent reactions by sampling different initial orientations of the reactants. nih.gov

Single-component AFIR (SC-AFIR) : Used to explore unimolecular reactions, such as isomerizations and dissociations, by applying forces between different parts of a single molecule. nih.gov

Once an artificial reaction is induced along a force-biased potential energy surface, the method refines the path back on the true potential energy surface to locate the actual transition states and intermediates. iqce.jp The AFIR method has been successfully applied to a wide range of chemical problems, including the elucidation of catalytic cycles in organometallic chemistry, the study of Claisen rearrangements, and the discovery of novel reaction pathways in polymer mechanochemistry. nih.govchemrxiv.org While a specific application of AFIR to this compound has not been reported, its utility for systematically mapping all possible reaction routes makes it an ideal tool for discovering novel reactivity for this compound.

Advanced Spectroscopic Analysis in Allylphosphine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the study of allylphosphine-containing compounds, offering granular detail about their structure and behavior.

Proton (1H) and phosphorus-31 (31P) NMR are fundamental tools for characterizing this compound derivatives. In complexes where this compound acts as a ligand, the coordination to a metal center significantly influences the chemical shifts. For instance, in ruthenium(II) complexes, the 31P{1H} NMR spectra show characteristic signals that confirm the coordination of the phosphine (B1218219). acs.org The chemical shift values are sensitive to the electronic and steric environment of the phosphorus atom. magritek.com

In the study of ruthenium half-sandwich complexes with allyldiphenylphosphine (B1266624) (ADPP), 1H and 31P{1H} NMR spectroscopy were instrumental in describing the characteristic features of these compounds. acs.org Similarly, for nickel(0) complexes with allyldiphenylphosphine, 31P{1H} NMR revealed two broad resonances, indicating two inequivalent phosphine environments. nih.gov The 1H NMR of these nickel complexes displayed distinct signals for both the bound η²-alkene and the unbound vinyl groups. nih.gov

The analysis of reaction products from this compound often involves detailed NMR studies. For example, the characterization of diphosphines derived from this compound, such as CH₂=CHCH₂P(H)(CH₂)₃PH₂ and P[(CH₂)₃]₃P, was based on 31P, 1H, and 13C NMR data. tandfonline.com The monitoring of reactions, such as the conversion of allylic diphenylphosphinites to this compound oxides, is effectively tracked by 31P NMR, observing the disappearance of the phosphinite signal (around δ = 113 ppm) and the appearance of the phosphine oxide signal (around δ = 30 ppm). beilstein-journals.org

| Compound/Complex | Technique | Key Observations | Reference |

|---|---|---|---|

| Ruthenium(II) complexes with this compound ligands | 31P{1H} NMR | Characteristic signals confirm coordination. | acs.org |

| Ruthenium half-sandwich complexes with ADPP | 1H, 31P{1H} NMR | Described characteristic features of the compounds. | acs.org |

| Nickel(0) complexes with allyldiphenylphosphine | 31P{1H} NMR | Two broad resonances at δP = 29.1 and 27.0 ppm, indicating inequivalent phosphine environments. | nih.gov |

| CH₂=CHCH₂P(H)(CH₂)₃PH₂ and P[(CH₂)₃]₃P | 31P, 1H, 13C NMR | Characterization based on spectral data. | tandfonline.com |

| Allylic diphenylphosphinites to this compound oxides conversion | 31P NMR | Monitored reaction progress by observing signal changes (phosphinite δ ≈ 113 ppm; phosphine oxide δ ≈ 30 ppm). | beilstein-journals.org |

Variable temperature (VT) NMR spectroscopy is a powerful tool for investigating dynamic processes in molecules, such as ligand exchange and conformational changes. nih.gov In the context of this compound research, VT NMR studies have provided crucial mechanistic insights. For instance, the dynamic behavior of a disubstituted ruthenium(II) compound, [(η⁵-C₅Me₅)Ru(η³-ADPP)(η¹-ADPP)][PF₆], was studied using variable temperature 1H and 31P{1H} NMR spectroscopy. acs.org

Similarly, VT 31P{1H} NMR studies confirmed the dynamic nature of a ruthenium complex in solution, where a broad resonance at room temperature was observed to split into multiple singlets at lower temperatures. acs.org This splitting at low temperature (213 K) into three distinct signals indicated the presence of different species and provided information about the dynamic processes occurring at room temperature. acs.org These studies are essential for understanding the fluxional behavior of this compound-metal complexes and the mechanisms of their reactions. acs.orgacs.org

<sup>1</sup>H NMR and <sup>31</sup>P{<sup>1</sup>H} NMR for Structural Elucidation and Dynamic Behavior

Mass Spectrometry (MS) Techniques for Compound Identification and Mechanistic Studies

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of this compound and its derivatives. Techniques like Fourier transform ion cyclotron resonance (FT-ICR) mass spectrometry have been employed to measure the gas-phase basicity of this compound. nih.gov These studies have shown that under specific low-pressure conditions, this compound behaves as a phosphorus base. nih.gov

In the characterization of newly synthesized compounds, mass spectrometry provides direct evidence of their formation. For example, the characterization of diphosphines derived from this compound was supported by mass spectral data. tandfonline.com For larger metal complexes, techniques like MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight) and FAB (Fast Atom Bombardment) are used. acs.org The mass spectrum of a ruthenium complex, for instance, showed a peak corresponding to the cationic fragment [Ru(C₅Me₅)(Ph₂PCH₂CH=CHCHPhCH=CH₂)]⁺, confirming its identity. acs.org

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is used to identify the characteristic vibrational frequencies of functional groups within a molecule. In the study of this compound complexes, IR spectra provide evidence for the presence of specific components, such as counter-ions. For example, in ruthenium complexes containing the triflate (OTf⁻) anion, the IR spectra displayed the expected strong absorptions around 1264, 1150, and 1030 cm⁻¹. acs.org

While detailed IR data for this compound itself is less commonly reported in the context of complex characterization, the technique is fundamental in broader phosphorus chemistry for identifying P-H, P-C, and C=C stretching and bending vibrations. aps.orgfrontiersin.org Computational studies have also been used to generate databases of infrared spectra for a large number of phosphorus-bearing molecules, which can aid in the identification of new compounds. arxiv.org

| Functional Group/Ion | Vibrational Frequency (cm⁻¹) | Intensity | Reference |

|---|---|---|---|

| OTf⁻ | ~1264 | Very Strong | acs.org |

| OTf⁻ | ~1150 | Medium | acs.org |

| OTf⁻ | ~1030 | Very Strong | acs.org |

X-ray Diffraction Analysis for Solid-State Molecular Structures